Agaricsäure

Übersicht

Beschreibung

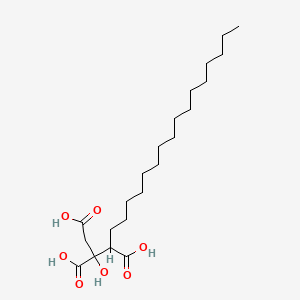

. It is a type of fatty acid composed of a long hydrocarbon chain and three carboxylic acid groups at one end. This compound is known for its amphipathic character, meaning it has both polar (hydroxyl groups) and nonpolar (hydrocarbon chain) sections .

Wissenschaftliche Forschungsanwendungen

Agarinsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Wird bei der Entwicklung von antimikrobiellen Wirkstoffen und Biofilminhibitoren eingesetzt.

5. Wirkmechanismus

Agarinsäure entfaltet seine Wirkung durch Induktion des mitochondrialen Permeabilitätsübergangs durch seine Wechselwirkung mit der Adeninnukleotidtranslokase. Diese Wechselwirkung erleichtert den Abfluss von angehäuften Calciumionen, stört das Potential der mitochondrialen Membran und verursacht mitochondriale Schwellung . Es wird angenommen, dass diese Effekte die Membranfluidität und den Lipidstoffwechsel beeinflussen .

Ähnliche Verbindungen:

Zitronensäure: Eine weitere Tricarbonsäure mit ähnlichen amphipatischen Eigenschaften.

Phosphorsäure: Eine dreibasige Säure, die in Säure-Base-Reaktionen drei Wasserstoffionen abgeben kann.

Eindeutigkeit: Agarinsäure ist aufgrund ihrer spezifischen Struktur, die eine lange Kohlenwasserstoffkette und drei Carbonsäuregruppen umfasst, einzigartig. Diese Struktur ermöglicht es ihr, mit verschiedenen biologischen Molekülen zu interagieren und Stoffwechselwege auf eine Weise zu beeinflussen, die andere ähnliche Verbindungen möglicherweise nicht können .

Wirkmechanismus

Agaric acid, also known as Agaricic acid, is an organic tricarboxylic acid found in fungi . It plays a significant role in various biochemical pathways and has a unique mechanism of action. This article will delve into the details of its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Agaric acid is the adenine nucleotide translocase . This translocase is an integral component of the mitochondrial membrane and plays a crucial role in the regulation of the mitochondrial permeability transition .

Mode of Action

Agaric acid induces the mitochondrial permeability transition through its interaction with the adenine nucleotide translocase . This interaction facilitates the efflux of accumulated Ca2+, disrupts the potential of the membrane, and causes mitochondrial lumps . All of these effects bet on membrane fluidity .

Biochemical Pathways

Agaric acid influences the metabolism of lipids by preventing the formation of C2 units from citrate and reducing the availability of citrate for the activation of acetyl-CoA carboxylase . It also influences sterol synthesis .

Pharmacokinetics

The pharmacokinetics of Agaric acid is yet to be fully understood. It can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

The interaction of Agaric acid with the adenine nucleotide translocase results in the efflux of accumulated Ca2+, disruption of the membrane potential, and the formation of mitochondrial lumps . These changes affect membrane fluidity .

Biochemische Analyse

Biochemical Properties

Agaric acid has an amphipathic character, meaning it has both polar (hydroxyl groups) and nonpolar (hydrocarbon chain) sections . It is a tribasic acid, and therefore, it can donate up to 3 hydrogen ions to other bases in an acid-base reaction . Agaric acid is used as an inhibitor of metabolism in several animal experiments . It prevents the formation of C2 units from citrate and reduces the availability of citrate for the activation of acetyl-CoA carboxylase .

Cellular Effects

Agaric acid influences the metabolism of lipids as it affects sterol synthesis . It induces the mitochondrial permeability transition by collaborating with adenine nucleotide translocase . It facilitates the efflux of accumulated Ca2+, disrupts the potential of the membrane, and causes mitochondrial lumps . All these effects bet on membrane fluidity .

Molecular Mechanism

Agaric acid is thought to activate the opening of membrane pores due to the union of citrate to ADP transporters . A later research showed that N-ethylmaleimide inhibits carboxyatractyloside and agaric acid effects .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die spezifischen Syntheserouten und Reaktionsbedingungen sind oft proprietär und können mehrere Schritte der organischen Synthese umfassen, darunter Oxidations- und Veresterungsreaktionen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Agarinsäure erfolgt typischerweise durch Extraktion aus natürlichen Quellen wie Pilzen. Der Extraktionsprozess kann Lösungsmittelextraktion, Reinigung und Kristallisation umfassen, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Agarinsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Carbonsäuregruppen können zu Alkoholen reduziert werden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen wie Halogene substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Thionylchlorid oder Phosphortribromid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der Agarinsäure, wie Ketone, Alkohole und halogenierte Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Citric Acid: Another tricarboxylic acid with similar amphipathic properties.

Phosphoric Acid: A tribasic acid that can donate three hydrogen ions in acid-base reactions.

Uniqueness: Agaric acid is unique due to its specific structure, which includes a long hydrocarbon chain and three carboxylic acid groups. This structure allows it to interact with various biological molecules and influence metabolic pathways in ways that other similar compounds may not .

Eigenschaften

IUPAC Name |

2-hydroxynonadecane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLCGUXUOFWCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046705 | |

| Record name | Agaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666-99-9 | |

| Record name | Agaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agaricic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000666999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Agaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Agaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxynonadecane-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGARICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XE342S7L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of agaric acid within the cell?

A1: Agaric acid is known to target the adenine nucleotide translocase (ANT), a protein located in the inner mitochondrial membrane. [, , , ]

Q2: How does agaric acid interact with the adenine nucleotide translocase?

A2: While the exact binding site is not fully characterized, studies suggest agaric acid might interact with the ANT at a site distinct from the adenine nucleotide binding site but overlapping with the binding site of other ANT inhibitors like carboxyatractyloside. [, ] This interaction is suggested to involve critical thiol groups on the ANT. []

Q3: What are the downstream consequences of agaric acid binding to ANT?

A3: Agaric acid binding to ANT induces the opening of the mitochondrial permeability transition pore (mPTP). [, ] This leads to a cascade of events, including:

- Increased reactive oxygen species (ROS) production: [, ]

- Oxidation of unsaturated fatty acids in the mitochondrial membrane: []

- Cytochrome c release from the inner mitochondrial membrane: []

Q4: Does the effect of agaric acid on ANT depend on other factors?

A4: Research suggests that the impact of agaric acid on ANT and subsequent mPTP opening is influenced by membrane fluidity. []

Q5: What is the molecular formula and weight of agaric acid?

A5: The molecular formula of agaric acid is C22H40O7, and its molecular weight is 416.57 g/mol. [, , , ]

Q6: Are there spectroscopic data available to confirm the structure of agaric acid?

A6: Yes, the structure of agaric acid has been confirmed using techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q7: Has agaric acid been explored for its detergent properties?

A7: Yes, research has investigated the detergent properties of different sodium salts of agaric acid (mono-, di-, and trisodium salts). []

Q8: How do the detergent properties of agaric acid salts compare to synthetic detergents?

A8: Monosodium agaric acid exhibits strong surface tension lowering abilities, while di- and trisodium salts demonstrate significant calcium binding capacity, surpassing some synthetic detergents in hard water conditions. []

Q9: Does agaric acid exhibit any known catalytic activities?

A9: While not a catalyst itself, agaric acid competitively inhibits the enzyme aconitase, a key enzyme in the citric acid cycle. []

Q10: Have computational methods been employed in agaric acid research?

A10: While specific computational studies on agaric acid itself are limited in the provided research, computational tools can be valuable for investigating its interactions with ANT, potential for modifications, and predicting its properties. [, ]

Q11: How do structural modifications of agaric acid affect its activity?

A11: Modifying agaric acid by introducing an additional alkyl chain can alter its self-assembling properties in solution, leading to the formation of vesicles rather than other aggregates like micelles. [] This suggests that even minor structural changes can impact its biological activity.

Q12: Are there specific challenges related to the stability and formulation of agaric acid?

A12: While specific data on the stability of agaric acid is limited in the provided research, formulating amphipathic molecules like agaric acid often requires strategies to enhance its solubility and stability in various media. [, ]

Q13: Are there specific SHE regulations regarding the handling and use of agaric acid?

A13: While specific regulations for agaric acid are not mentioned in the provided research, as with all chemical substances, handling agaric acid necessitates following general laboratory safety practices and consulting relevant safety data sheets. [, , , ]

Q14: Has agaric acid shown efficacy in any in vitro or in vivo models?

A15: Agaric acid has demonstrated inhibitory effects on the growth of Crithidia fasciculata, a model organism for studying trypanosomatid parasites. [] It also exhibits specific inhibition of α-glycerophosphate dehydrogenase, an enzyme crucial for energy metabolism in trypanosomes. [, ]

Q15: What is known about the toxicity and safety profile of agaric acid?

A17: While agaric acid has historically been used for medicinal purposes, detailed toxicological studies are limited in the provided research. [] Further investigation is necessary to establish its safety profile, particularly for long-term use.

Q16: Are there strategies to improve the delivery of agaric acid to specific targets?

A18: Agaric acid's amphipathic nature allows exploration of various drug delivery systems, such as liposomes or nanoparticles, to enhance its solubility, stability, and targeted delivery. [, ]

Q17: What analytical techniques are employed to characterize and quantify agaric acid?

A17: Common methods include:

- Chromatographic techniques: Gas chromatography (GC) and thin-layer chromatography (TLC) for separation and identification. [, ]

- Spectroscopic methods: IR and NMR spectroscopy for structural analysis. [, , ]

- Mass spectrometry (MS): For determining molecular weight and structural information. []

Q18: Is there information available regarding the environmental impact and degradation of agaric acid?

A21: Specific data on the environmental fate of agaric acid is limited in the provided research. Evaluating its potential for bioaccumulation, persistence, and toxicity to various organisms is crucial for understanding its environmental impact. []

Q19: How do the dissolution and solubility properties of agaric acid vary in different media?

A22: As an amphipathic molecule, agaric acid's solubility is expected to be influenced by the polarity of the solvent. Formulating it for improved solubility in aqueous environments is crucial for enhancing its bioavailability and therapeutic potential. [, ]

Q20: What measures are taken to validate analytical methods and ensure quality control during agaric acid research and development?

A23: Validating analytical methods (e.g., accuracy, precision, specificity) and implementing robust quality control procedures throughout the research, development, and manufacturing processes are essential to guarantee reliable and reproducible results. [, ]

Q21: Does agaric acid elicit any immunological responses or possess immunomodulatory properties?

A24: Specific information on the immunogenicity of agaric acid is not detailed in the provided research. Investigating its potential to activate or suppress immune cells and pathways is crucial for understanding its broader biological effects and potential therapeutic applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID](/img/structure/B1666573.png)